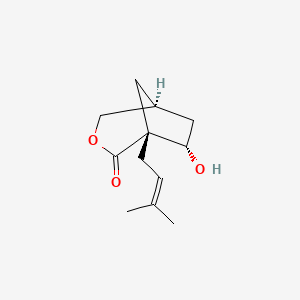
Vibralactone D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vibralactone D is a terpenoid compound isolated from the basidiomycete fungus Boreostereum vibransThis compound has attracted attention due to its unique chemical structure and potential biological activities, including inhibitory effects on certain enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vibralactone D can be obtained from cultures of the basidiomycete Boreostereum vibrans. The compound is isolated as a colorless crystal with a molecular formula of C12H18O3. The preparation involves high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and infrared (IR) spectroscopy to confirm the presence of hydroxy and carbonyl groups .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction from fungal cultures. The process involves growing the fungus in a controlled environment, followed by extraction and purification of the compound using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Vibralactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Vibralactone D has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:
Biological Studies: The compound’s unique structure and biological activities make it a valuable tool for studying enzyme mechanisms and interactions.
Medicinal Chemistry: Due to its enzyme inhibitory properties, this compound is being investigated for potential therapeutic applications, including the treatment of metabolic disorders.
Mecanismo De Acción
The mechanism of action of Vibralactone D involves its interaction with specific enzymes. The compound inhibits the activity of 11β-hydroxysteroid dehydrogenases by binding to the enzyme’s active site, thereby preventing the conversion of cortisol to cortisone. This inhibition can have significant effects on metabolic processes and stress responses .
Comparación Con Compuestos Similares
Vibralactone D is part of a group of related compounds known as vibralactones. Some similar compounds include:
Vibralactone A: Known for its potent lipase inhibitory activity.
Vibralactone B: Shares structural similarities with this compound but has different biological activities.
Vibralactone C: Another related compound with unique chemical properties
This compound stands out due to its specific inhibitory effects on 11β-hydroxysteroid dehydrogenases, which distinguishes it from other vibralactones that may target different enzymes or biological pathways .
Propiedades
IUPAC Name |
(1R,5S,7S)-7-hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-8(2)3-4-12-6-9(5-10(12)13)7-15-11(12)14/h3,9-10,13H,4-7H2,1-2H3/t9-,10+,12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCJWCQYMBYLA-JFGNBEQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC12CC(CC1O)COC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@@]12C[C@@H](C[C@@H]1O)COC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

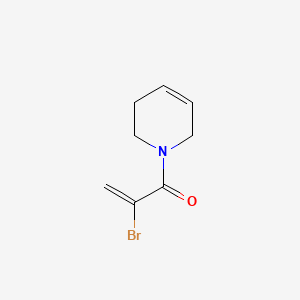

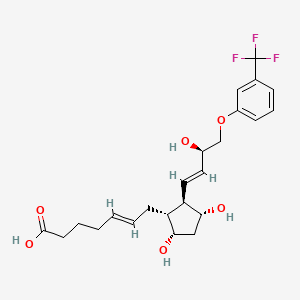

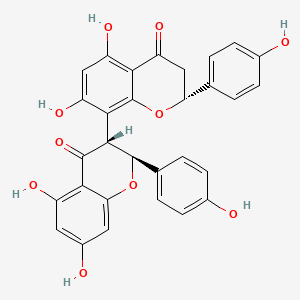
![6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B593242.png)
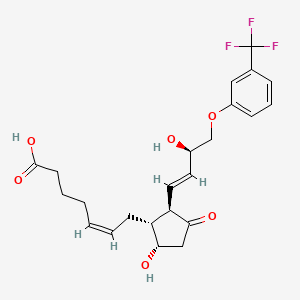

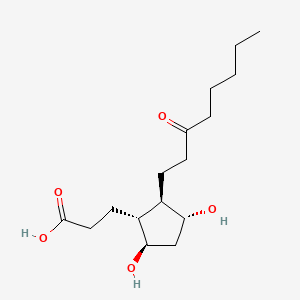
![2-Ethylnaphtho[1,2-d]thiazole](/img/structure/B593253.png)

